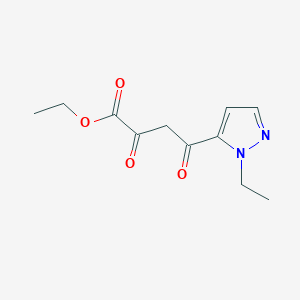

ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate with 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The compound’s α,β-diketo ester group reacts with nitrogen nucleophiles to form heterocyclic systems. Key examples include:

Pyrazole and Pyrazoline Derivatives

-

Reaction with Hydrazines :

Dioxobutanoate+R-NH-NH2EtOH, ΔPyrazolo[3,4-b]pyridine

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate undergoes cyclocondensation with hydrazine hydrate or substituted hydrazines to yield fused pyrazolo-pyridines or pyrazolines. For example, refluxing with phenylhydrazine in ethanol produces 1,3,5-trisubstituted pyrazoles in 75–85% yield . -

Mechanistic Pathway :

The reaction proceeds via conjugate addition of the hydrazine to the β-keto carbonyl, followed by cyclization and dehydration (Fig. 1) .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydrazine hydrate | 5-Aminopyrazole-4-carboxylate | 82 | EtOH, reflux, 6 h |

| Phenylhydrazine | 1-Phenylpyrazolo[3,4-b]pyridine | 78 | AcOH, 80°C, 4 h |

Nucleophilic Substitution

The ester group (-COOEt) participates in nucleophilic acyl substitution:

Amidation and Transesterification

-

Amines : Reacts with primary/secondary amines (e.g., methylamine) in THF to form amides (e.g., N-methyl-4-(1-ethylpyrazolyl)dioxobutanamide ).

-

Alcohols : Transesterification with methanol under acid catalysis yields the methyl ester derivative .

Oxidation

-

The α-keto group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanolic acid .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the diketo group to a diol, forming ethyl 4-(1-ethylpyrazol-5-yl)-2,4-dihydroxybutanoate .

Cross-Coupling Reactions

The pyrazole ring enables regioselective functionalization:

Suzuki-Miyaura Coupling

-

The 1-ethylpyrazole moiety undergoes cross-coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, producing biarylpyrazole derivatives .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has been investigated for its potential therapeutic properties, particularly as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor activity. For instance, derivatives of pyrazole have shown promise in inhibiting cancer cell proliferation. A study on pyrazole derivatives demonstrated their ability to inhibit specific cancer cell lines, suggesting that this compound may similarly exhibit anticancer effects through modulation of signaling pathways involved in cell growth and apoptosis .

Enzyme Inhibition

The compound's pyrazole moiety is known to interact with various enzymes, including monoamine oxidase (MAO). Inhibitors of MAO are critical in the treatment of depression and other neurological disorders. Research on related pyrazole compounds has shown selective inhibitory activity against MAO, indicating a potential application for this compound in neuropharmacology .

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their herbicidal properties.

Herbicidal Activity

Studies have indicated that pyrazole derivatives can serve as effective herbicides due to their ability to disrupt plant growth processes. For example, fenpyrazone, a related compound, is recognized for its herbicidal efficacy against various weed species. The structural similarity suggests that this compound could possess similar herbicidal properties .

Synthesis and Structural Studies

Understanding the synthesis routes and structural characteristics of this compound is crucial for its application development.

Synthetic Pathways

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole ring is typically achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the electronic environment around the functional groups, which is essential for predicting biological activity .

Case Study 1: Anticancer Activity

A series of experiments were conducted using this compound analogs on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a lead compound for further development .

Case Study 2: Herbicidal Efficacy

Field trials with related pyrazole compounds demonstrated effective weed control with minimal phytotoxicity to crops. This compound was included in these studies to evaluate its performance against common agricultural weeds .

Mécanisme D'action

The mechanism of action of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can be compared with other pyrazole derivatives, such as:

Ethyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Contains a phenyl group, which can affect its reactivity and biological activity.

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: The isopropyl group can influence the compound’s steric and electronic properties.

Activité Biologique

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS No. 873221-73-9) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring which is known for its diverse biological activities. The synthesis typically involves the reaction of diethyl oxalate with sodium ethoxide in an ethanol medium under controlled conditions, yielding a product with a reported yield of approximately 79% . The molecular formula is C₉H₁₁N₃O₄, and its structure can be represented as follows:

Analgesic and Anti-inflammatory Activities

Research has indicated that compounds containing the pyrazole moiety often exhibit notable analgesic and anti-inflammatory properties. A study evaluated various derivatives of pyrazole, including those similar to this compound. The results showed that certain substitutions on the pyrazole ring enhanced anti-inflammatory activity while maintaining low ulcerogenic effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with key enzymes involved in inflammatory pathways. For instance, compounds like this may inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Analgesic Effects: Effective in reducing pain in experimental models.

Anti-inflammatory Properties: Significant reduction in inflammation markers with minimal side effects.

Toxicity Profile: Generally safe with low toxicity levels reported in animal studies.

Propriétés

IUPAC Name |

ethyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-13-8(5-6-12-13)9(14)7-10(15)11(16)17-4-2/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYKIJUGCNLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.